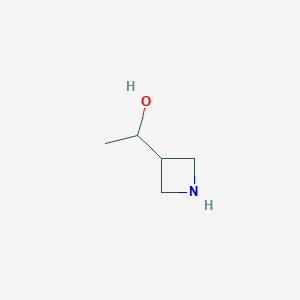

1-(Azetidin-3-yl)ethanol

CAS No.: 1507300-88-0

Cat. No.: VC3381864

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1507300-88-0 |

|---|---|

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | 1-(azetidin-3-yl)ethanol |

| Standard InChI | InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3 |

| Standard InChI Key | LNJUGVDXQRKCSZ-UHFFFAOYSA-N |

| SMILES | CC(C1CNC1)O |

| Canonical SMILES | CC(C1CNC1)O |

Introduction

Chemical Properties and Structure

Molecular Formula and Weight

1-(Azetidin-3-yl)ethanol has the molecular formula C5H11NO, consisting of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom. Based on atomic weights, the molecular weight of this compound is approximately 101.15 g/mol. The compound features a four-membered azetidine ring with a nitrogen atom and an ethanol substituent at the 3-position. This structure gives the compound both basic (from the azetidine nitrogen) and alcoholic (from the ethanol hydroxyl group) properties, making it potentially useful in various chemical reactions as both a nucleophile and hydrogen bond donor/acceptor.

Structural Characteristics

The structural framework of 1-(Azetidin-3-yl)ethanol consists of an azetidine core, which is a four-membered heterocyclic ring containing one nitrogen atom. The strained nature of this four-membered ring contributes significantly to the compound's reactivity and chemical behavior. At the 3-position of the azetidine ring, an ethanol substituent (CHOHCH3) is attached. The presence of the hydroxyl group in the ethanol moiety creates opportunities for hydrogen bonding, affecting the compound's solubility, melting point, and boiling point. Additionally, the chirality center at the attachment point of the ethanol group means that the compound can exist as stereoisomers with potentially different biological activities.

| Parameter | Value |

|---|---|

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| Functional Groups | Secondary amine (azetidine), secondary alcohol |

| Ring System | Four-membered azetidine ring |

| Chiral Centers | 1-2 potential centers (depending on substitution pattern) |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 2 (N atom and OH group) |

Physical Properties

The physical properties of 1-(Azetidin-3-yl)ethanol can be inferred from structurally similar compounds. Based on related structures like 1-(Azetidin-3-yl)-2,2,2-trifluoro-ethanol hydrochloride, which has a molecular weight of 191.58 g/mol, the non-fluorinated and non-salt form would be expected to have lower molecular weight and different solubility characteristics. The compound likely appears as a colorless to pale yellow liquid or low-melting solid at room temperature. Due to its hydroxyl group and nitrogen-containing ring, 1-(Azetidin-3-yl)ethanol is expected to be soluble in polar solvents such as water, methanol, and ethanol, with moderate solubility in less polar solvents like dichloromethane or chloroform. The boiling point would likely be higher than that of ethanol alone due to the additional molecular weight and potential for hydrogen bonding.

Synthesis Methods

Common Synthetic Routes

Several synthetic approaches can be employed to prepare 1-(Azetidin-3-yl)ethanol, drawing from established methodologies for azetidine derivatives. One potential route involves the reduction of corresponding ester or amide precursors. Starting from azetidine-3-carboxylic acid or its esters, reduction with appropriate reagents like lithium aluminum hydride can yield azetidin-3-ylmethanol, which can then undergo controlled oxidation followed by reduction to introduce the ethanol group at the 3-position. Another approach might involve the cyclization of appropriately substituted precursors, utilizing intramolecular reactions to form the four-membered azetidine ring with the ethanol substituent already in place. A third potential route could involve modification of existing azetidine derivatives, such as 3-iodoazetidines, through nucleophilic substitution or metal-catalyzed coupling reactions .

Laboratory Preparation

The laboratory preparation of 1-(Azetidin-3-yl)ethanol could be achieved through adaptation of methods described for similar compounds. For instance, a synthetic route might begin with tert-butyl 3-iodoazetidine-1-carboxylate, which has been prepared from epichlorohydrin as detailed in literature . The iodo compound can undergo various transformations to introduce the ethanol moiety. One approach might involve the formation of a Grignard reagent followed by reaction with acetaldehyde to introduce the ethanol group. Alternatively, the iodo compound could be converted to the corresponding acetoxy derivative, followed by hydrolysis to form the alcohol, as demonstrated for tert-butyl 3-hydroxyazetidine-1-carboxylate . The hydroxyl group could then serve as a handle for further functionalization to introduce the ethyl portion through controlled oxidation and reduction sequences.

Applications and Significance

Pharmaceutical Relevance

Azetidine-containing compounds have demonstrated significant pharmaceutical potential across various therapeutic areas. The strained azetidine ring contributes to unique conformational properties that can enhance binding to biological targets. 1-(Azetidin-3-yl)ethanol, with its combination of a basic nitrogen center and a hydroxyl group, provides multiple sites for hydrogen bonding and potential derivatization, making it valuable as a pharmacophore or building block in drug design. Similar compounds like (1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol have been explored for their potential therapeutic properties. The hydroxyl group in 1-(Azetidin-3-yl)ethanol serves as a functional handle that can be modified to improve pharmacokinetic properties or to create prodrugs with enhanced bioavailability. Additionally, the nitrogen atom in the azetidine ring could participate in interactions with biological targets like enzymes or receptors.

Research Importance

Comparative Analysis with Related Compounds

1-(Azetidin-3-yl)ethanol shares structural features with several compounds identified in chemical databases and literature. In comparison to (1-benzhydrylazetidin-3-yl)methanol (C17H19NO, MW: 253.34 g/mol) , 1-(Azetidin-3-yl)ethanol has a significantly simpler structure, lacking the bulky benzhydryl substituent on the azetidine nitrogen. This simplification likely results in different physical properties, including increased water solubility and reduced lipophilicity. Another related compound, (1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride, contains an additional triazole ring connecting the azetidine and ethanol moieties, which would significantly alter its electronic properties and hydrogen-bonding capabilities compared to 1-(Azetidin-3-yl)ethanol. The compound 1-(Azetidin-3-yl)-2,2,2-trifluoro-ethanol hydrochloride differs by the presence of a trifluoromethyl group, which would enhance the acidity of the hydroxyl group and alter the compound's lipophilicity profile.

Current Research and Future Prospects

Current research on azetidine derivatives, including compounds similar to 1-(Azetidin-3-yl)ethanol, focuses on exploring their potential in medicinal chemistry and as synthetic building blocks. The development of new synthetic methodologies for accessing azetidine scaffolds represents an active area of investigation, as evidenced by recent work on the gram-scale synthesis of protected 3-haloazetidines via 1-azabicyclo[1.1.0]butane intermediates . These advances could facilitate more efficient access to 1-(Azetidin-3-yl)ethanol and its derivatives. In pharmaceutical research, compounds containing the azetidine-3-yl motif are being evaluated for various therapeutic applications, leveraging the conformational constraints imposed by the four-membered ring to improve target selectivity.

Future research prospects for 1-(Azetidin-3-yl)ethanol may include detailed structure-activity relationship studies to optimize its properties for specific applications. The compound's potential as a scaffold for diversity-oriented synthesis could be explored by establishing efficient protocols for selective functionalization of the nitrogen atom and hydroxyl group. Additionally, investigations into the stereoselective synthesis of 1-(Azetidin-3-yl)ethanol would be valuable, as the stereochemistry at the carbon bearing the hydroxyl group could significantly influence biological activity. Computational studies examining the conformational landscape of this compound and its derivatives could provide insights for rational design of azetidine-based pharmaceuticals with enhanced potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume